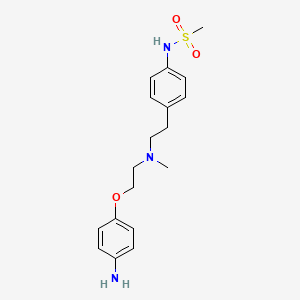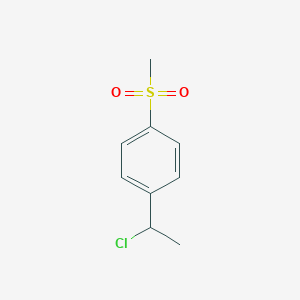
1-(1-Chloroethyl)-4-methanesulfonylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Chloroethyl)-4-methanesulfonylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a 1-chloroethyl group and a methanesulfonyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-methanesulfonylbenzene can be synthesized through a multi-step process involving the chlorination of ethylbenzene followed by sulfonation. The general synthetic route includes:
Chlorination: Ethylbenzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 1-chloroethylbenzene.
Sulfonation: The resulting 1-chloroethylbenzene is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions: 1-(1-Chloroethyl)-4-methanesulfonylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to produce corresponding sulfoxides or sulfones.
Reduction: Reduction of the methanesulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in polar solvents like water or alcohols.
Oxidation: Potassium permanganate, chromium trioxide; performed in acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
科学研究应用
1-(1-Chloroethyl)-4-methanesulfonylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure and reactivity.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-chloroethyl)-4-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential enzyme inhibition or protein modification. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility.
相似化合物的比较
1-(1-Chloroethyl)-4-methylbenzene: Similar structure but lacks the methanesulfonyl group, resulting in different reactivity and applications.
1-(1-Chloroethyl)-4-nitrobenzene: Contains a nitro group instead of a methanesulfonyl group, leading to distinct chemical properties and uses.
1-(1-Chloroethyl)-4-hydroxybenzene:
Uniqueness: 1-(1-Chloroethyl)-4-methanesulfonylbenzene is unique due to the presence of both a 1-chloroethyl group and a methanesulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
1092294-36-4 |
|---|---|
分子式 |
C9H11ClO2S |
分子量 |
218.70 g/mol |
IUPAC 名称 |
1-(1-chloroethyl)-4-methylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,1-2H3 |
InChI 键 |
YFHDCKKOLYKNIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13447177.png)
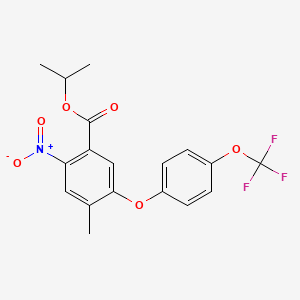
![[3-[[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] phosphate](/img/structure/B13447193.png)
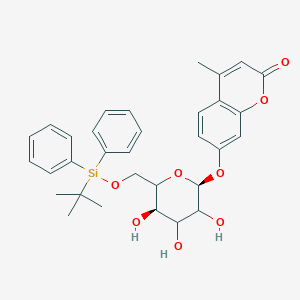
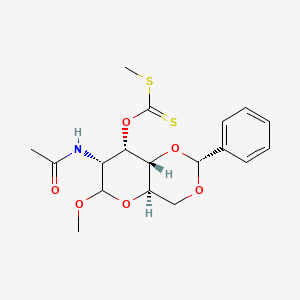
![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
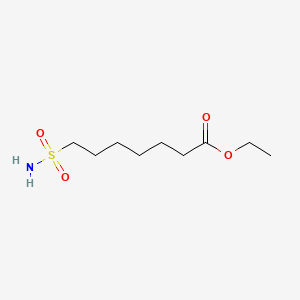
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)
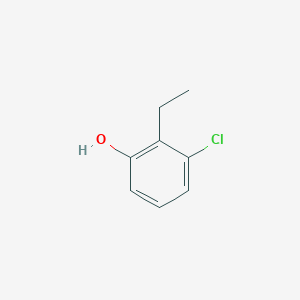
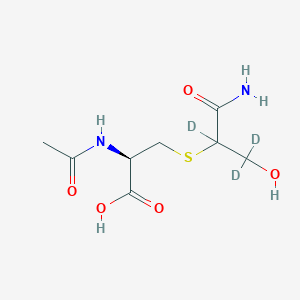
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
